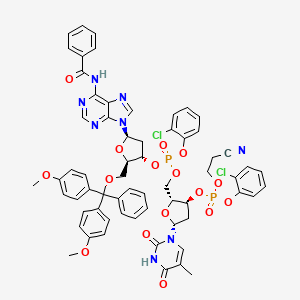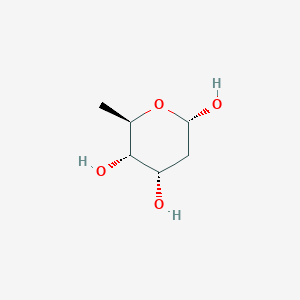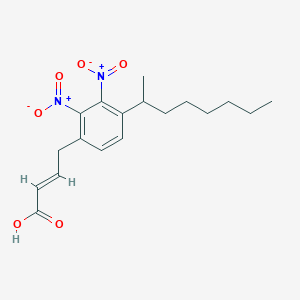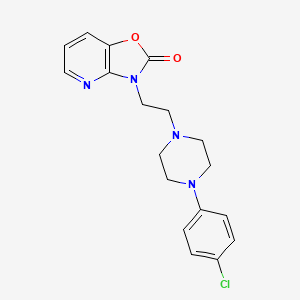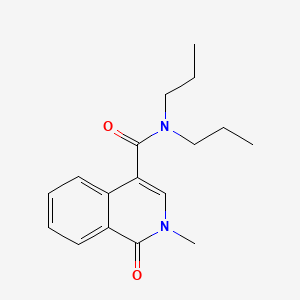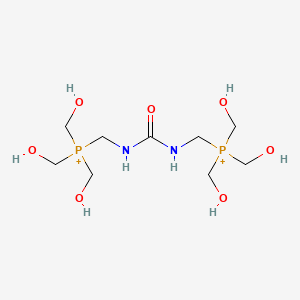
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is a complex organophosphorus compound. It is known for its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This compound is significant in various chemical processes due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with strong bases such as sodium hydroxide. The reaction proceeds as follows: [ \text{[P(CH}_2\text{OH)}_4\text{]Cl} + \text{NaOH} \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{NaCl} ] This reaction can be conducted on a large scale using triethylamine as both the base and solvent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tetrakis(hydroxymethyl)phosphonium sulfate (THPS) as a starting material. The synthesis involves multiple steps, including neutralization and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound oxidizes to form phosphine oxide.
Reduction: It can be reduced to form phosphine.
Substitution: The compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and oxidizing agents such as oxygen. The reactions typically occur under mild conditions, making the compound versatile for various applications .
Major Products
The major products formed from these reactions include phosphine oxide and phosphine, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- involves its ability to form complexes with various metals. These complexes exhibit solubility in water and methanol, making them suitable for various catalytic applications . The compound’s reactivity is primarily due to its nucleophilic attack at carbon atoms of electrophilic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)phosphine: This compound shares a similar structure but lacks the carbonylbis(iminomethylene) group.
Tetrakis(hydroxymethyl)phosphonium chloride: This compound is a precursor in the synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-.
Uniqueness
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is unique due to its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This makes it highly reactive and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
87957-27-5 |
|---|---|
Molekularformel |
C9H24N2O7P2+2 |
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
tris(hydroxymethyl)-[[tris(hydroxymethyl)phosphaniumylmethylcarbamoylamino]methyl]phosphanium |
InChI |
InChI=1S/C9H23N2O7P2/c12-3-19(4-13,5-14)1-10-9(18)11-2-20(6-15,7-16)8-17/h12-17H,1-8H2,(H-,10,11,18)/q+1/p+1 |
InChI-Schlüssel |
GFBDYLUWSMRLAC-UHFFFAOYSA-O |
Kanonische SMILES |
C(NC(=O)NC[P+](CO)(CO)CO)[P+](CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


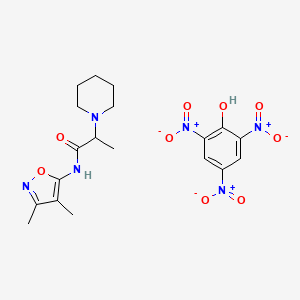


![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)



